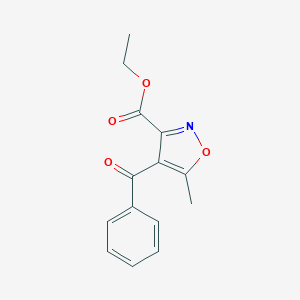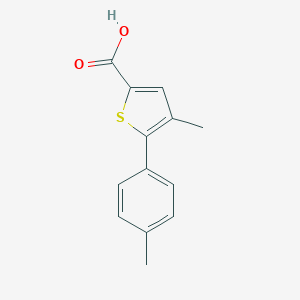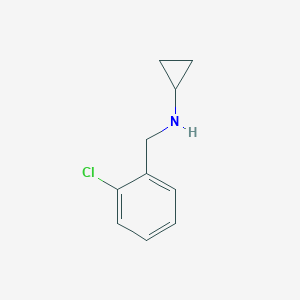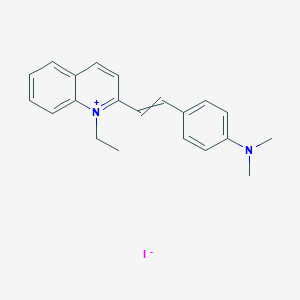
Quinaldine red
Overview
Description
Mechanism of Action
Target of Action
Quinaldine Red (QR) is a dark green-red or black solid that primarily targets alpha 1-acid glycoprotein (AGP) . AGP is a plasma protein that plays a crucial role in the body’s immune response and has a high affinity for binding to various drugs .
Mode of Action
This compound interacts with its target, AGP, through a supramolecular interaction . This interaction enhances the fluorescence of QR in the presence of AGP, although QR is rarely fluorescent in an aqueous or albumin solution . The rate of oxidation of this compound is in the first order with respect to the concentration of the oxidizing agent .
Biochemical Pathways
This compound is a cationic molecule that undergoes oxidation at different levels of pH . The rate of oxidation increases with increasing pH and increased sodium carbonate concentration . The reaction rate eventually levels off due to the maximum formation of the product within the oxidation process .
Result of Action
This compound has been used mainly for regulation of cell proliferation, in diagnostic agents of disease related with amyloid accumulation, detecting enzyme activity, and dental bleaching materials . When bound to something, QR becomes visible by fluorescence . This property is utilized in determining the melting temperature ™ of proteins using the supramolecular interaction between this compound and proteins .
Action Environment
The action of this compound is influenced by environmental factors such as pH. It is a pH indicator that turns from colorless to red between a pH of 1.0–2.2 . The rate of oxidation of this compound is influenced by the pH level . Additionally, it is likely to be mobile in the environment due to its water solubility .
Biochemical Analysis
Biochemical Properties
Quinaldine Red has been demonstrated as an effective fluorescent probe for determining the melting temperatures of proteins . This is achieved through the supramolecular interaction between this compound and proteins . This interaction aids in understanding the function and subsequent applications of proteins .
Cellular Effects
Its role as a fluorescent probe suggests that it may interact with cellular proteins and potentially influence their stability .
Molecular Mechanism
The molecular mechanism of this compound involves its supramolecular interaction with proteins . This interaction is used to determine the melting temperature of proteins, which is an essential parameter that provides information about the stability of a protein under different conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in a high-throughput method for determining the melting temperatures of proteins . This method is quick, inexpensive, and does not require complex instruments or pre/post-treatment of the samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinaldine red can be synthesized through the condensation of quinaldine (2-methylquinoline) with 4-dimethylaminobenzaldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants in an ethanol solution, followed by the addition of an iodide source to form the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Quinaldine red undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the iodide ion is replaced by other anions under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of quinoline derivatives, while reduction leads to the formation of reduced quinoline compounds .
Scientific Research Applications
Quinaldine red has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and a fluorescence probe for various chemical analyses.
Biology: this compound is employed in the study of cell proliferation and enzyme activity.
Comparison with Similar Compounds
Quinaldine red is unique in its ability to act as both a pH indicator and a fluorescence probe. Similar compounds include:
Quinaldine: Used in the synthesis of dyes and as a precursor to this compound.
Quinoline Yellow: A dye derived from quinaldine, used in food colorants.
Pinacyanol: Another dye synthesized using quinaldine.
Compared to these compounds, this compound’s dual functionality as a pH indicator and fluorescence probe makes it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
4-[(E)-2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N2.HI/c1-4-23-20(16-12-18-7-5-6-8-21(18)23)15-11-17-9-13-19(14-10-17)22(2)3;/h5-16H,4H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLANDVPGMEGLK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65201-92-5 (chloride) | |
| Record name | Quinaldine Red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
430.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Very dark red solid; [Merck Index] Dark green to black powder; May be discolored by light; [Acros Organics MSDS] | |
| Record name | Quinaldine Red | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17072 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
117-92-0 | |
| Record name | Quinaldine Red | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinaldine Red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinaldine red | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinolinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(-(4-dimethylamino)styryl)-1-ethylquinolinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINALDINE RED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z70656T34N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Quinaldine Red?
A1: this compound, also known as 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethylquinolinium, has a molecular formula of C21H23N2+ and a molecular weight of 303.4 g/mol.
Q2: Does this compound exhibit any notable spectroscopic properties?
A2: Yes, this compound is known for its fluorescence properties. It shows enhanced fluorescence upon binding to certain targets, such as i-motif DNA structures [] and proteins []. This property makes it a valuable probe in fluorescence-based assays.
Q3: How does this compound interact with i-motif DNA structures?
A3: While the exact mechanism remains under investigation, research suggests that this compound exhibits a "light-up" fluorescence enhancement upon binding to i-motif DNA structures. This interaction enables its use in label-free i-motif-involved systems [].
Q4: Can this compound be used to study drug-protein interactions?
A4: Yes, this compound has been successfully employed as a fluorescent probe to investigate drug-protein interactions, particularly with α1-acid glycoprotein (AGP) [, ]. Its fluorescence is quenched in the presence of drugs that compete for binding sites on AGP, offering insights into drug binding affinities and site characteristics.
Q5: What makes this compound suitable for high-dose dosimetry applications?
A5: this compound, when incorporated into polymer films like PVA or PVB, exhibits a color change upon exposure to gamma radiation [, ]. This colorimetric response, along with its stability in the intermediate humidity range (10% - 50%), makes it a viable candidate for high-dose dosimetry.
Q6: Is this compound stable under different environmental conditions?
A6: Research indicates that this compound demonstrates stability across a range of pH levels [, ]. Additionally, when incorporated into specific polymer matrices like PVA and PVB, it exhibits stability under varying humidity conditions [].
Q7: Are there any known applications of this compound in phosphate analysis?
A7: Yes, this compound is employed in colorimetric assays for phosphate detection, particularly in biochemical research involving inorganic phosphate and phosphoesters []. It participates in a reaction cascade leading to the formation of a phosphomolybdate complex, which can be spectrophotometrically quantified.
Q8: Does this compound exhibit any catalytic properties?
A8: While this compound itself might not be a direct catalyst, its use as an indicator in photopolymerization reactions involving iodonium salts has been reported []. The rate of acid release from these photoinitiators, as measured by this compound, correlates with the polymerization kinetics.
Q9: Have there been any computational studies conducted on this compound?
A9: Yes, computational chemistry methods, particularly the semi-empirical AM1 method, have been employed to investigate the association of this compound with various anionic dyes [, , ]. These studies have provided insights into the structural characteristics, energy of formation, and potential structures of the resulting associates.
Q10: Can this compound be used to visualize specific cellular compartments?
A10: Recent research has shown that this compound can simultaneously localize in the mitochondria and nucleolus of live cells, demonstrating its potential as a dual organelle targeting fluorescent marker []. This finding suggests a possible role for this compound in investigating inter-organelle communication.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


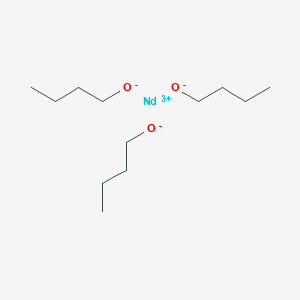
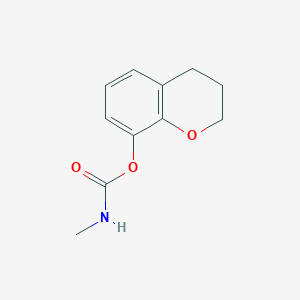
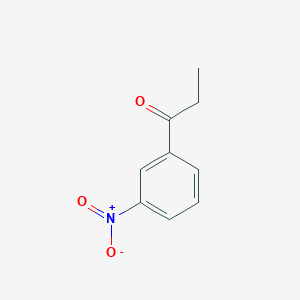
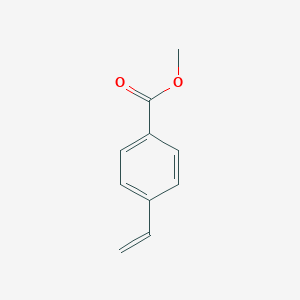
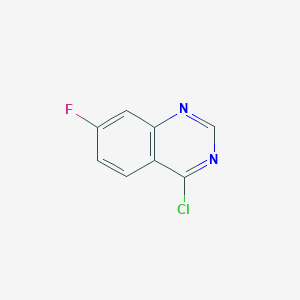
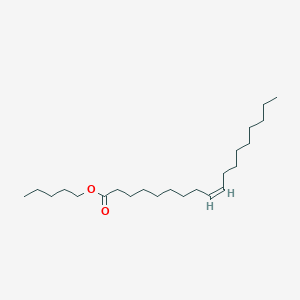
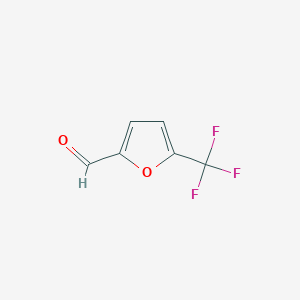
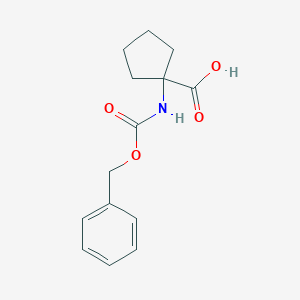

![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)

